molecular formula C6H8ClN3O2 B6299207 2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione CAS No. 1626413-62-4

2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione

Cat. No.: B6299207
CAS No.: 1626413-62-4
M. Wt: 189.60 g/mol
InChI Key: KCFBXXJCSHGPRU-UHFFFAOYSA-N
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Description

2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of a chloroethyl group and a methyl group attached to the triazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione typically involves the reaction of cyanuric chloride with appropriate nucleophiles. One common method involves the nucleophilic substitution of cyanuric chloride with 2-chloroethylamine and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, or alcohols in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of essential biological processes. This compound may also interfere with enzymatic activities by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-chloroethyl)-4-methyl-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-9-5(11)4-8-10(3-2-7)6(9)12/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFBXXJCSHGPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=NN(C1=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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